1-Nitro-1H-imidazole
Overview
Description
1-Nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The nitro group (-NO2) attached to the imidazole ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications. Imidazole derivatives, including nitroimidazoles, are known for their broad range of biological activities and are used in pharmaceuticals, agrochemicals, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-1H-imidazole can be synthesized through the nitration of imidazole. The nitration reaction typically involves the use of a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . The reaction conditions must be carefully controlled to achieve the desired substitution pattern and to avoid over-nitration or degradation of the imidazole ring.
Industrial Production Methods: Industrial production of nitroimidazoles often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitrosoimidazole or other oxidized derivatives.
Reduction: Formation of aminoimidazole.
Substitution: Formation of substituted imidazoles with various functional groups.
Scientific Research Applications
1-Nitro-1H-imidazole has a wide range of applications in scientific research, including:
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Used in the development of drugs for the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Employed in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-1H-imidazole involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This mechanism is particularly effective against anaerobic microorganisms, which lack the protective mechanisms found in aerobic organisms . The molecular targets and pathways involved include DNA replication and repair enzymes, leading to cell death in susceptible organisms .
Comparison with Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole with similar applications in treating anaerobic infections.
Uniqueness: 1-Nitro-1H-imidazole is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness against anaerobic microorganisms make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)5-2-1-4-3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNMIWQQOPACSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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